![molecular formula C22H22N2O2 B13882411 N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide is a synthetic organic compound with a molecular formula of C23H22N2O2 It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a tert-butylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide typically involves the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under basic conditions to form the tert-butylphenoxy-pyridine intermediate.
Formation of benzamide: The final step involves the reaction of the tert-butylphenoxy-pyridine intermediate with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide can be compared with other similar compounds, such as:
N-[6-(4-methylphenoxy)pyridin-3-yl]benzamide: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
N-[6-(4-ethylphenoxy)pyridin-3-yl]benzamide: Similar to the tert-butyl derivative but with an ethyl group.
N-[6-(4-isopropylphenoxy)pyridin-3-yl]benzamide: This compound features an isopropyl group in place of the tert-butyl group.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H22N2O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)17-9-12-19(13-10-17)26-20-14-11-18(15-23-20)24-21(25)16-7-5-4-6-8-16/h4-15H,1-3H3,(H,24,25) |
InChI-Schlüssel |
QFXIRRCBGWAKLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


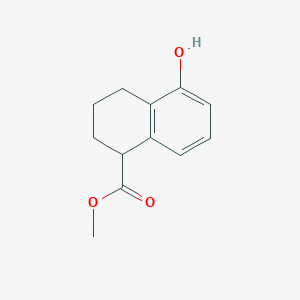
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
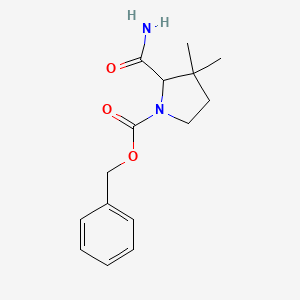

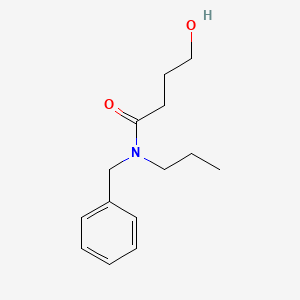
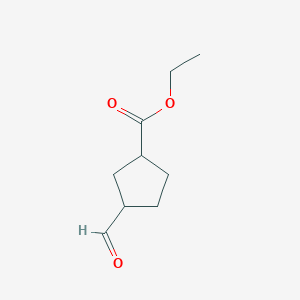
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
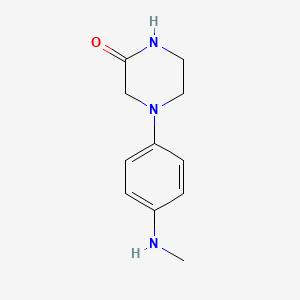
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
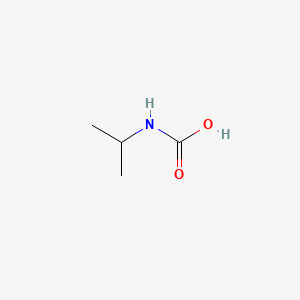
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)

